molecular formula C14H14N4O5S B2665391 N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide CAS No. 391228-69-6

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2665391
CAS No.: 391228-69-6
M. Wt: 350.35
InChI Key: VEGRESAPMCTLDY-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a synthetic benzamide derivative characterized by a 3,5-dinitrobenzoyl group linked to a 4-tert-butyl-substituted thiazole ring via an amide bond. The 3,5-dinitro substitution on the benzene ring is a hallmark of compounds with electron-withdrawing properties, often associated with antimicrobial and antitubercular activities .

Synthesis of analogous compounds typically involves coupling 3,5-dinitrobenzoyl chloride with substituted amines or thiazole derivatives under reflux conditions, followed by purification via column chromatography or recrystallization. Yields vary significantly depending on the substituent’s reactivity, ranging from 32% to 97% in related syntheses .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)8-4-9(17(20)21)6-10(5-8)18(22)23/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGRESAPMCTLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-diaminobenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

  • Biological Activity: DNB1 and DNB2 (with methoxyphenoxy and benzyloxy groups) exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the importance of ether-linked substituents . In contrast, the 99%-yield compound from , featuring a methylthio group and chlorophenyl hydrazine, may prioritize anti-tubercular applications .
  • Structural Impact : Bulky substituents like tert-butyl (target compound) or cyclooctyl () may enhance target specificity but reduce solubility. Conversely, azide or amine groups () facilitate further functionalization for drug development .

Physicochemical Properties

  • Solubility: Thiazole and aryl groups may reduce aqueous solubility, necessitating prodrug strategies or nanoparticle delivery systems (as seen in for electrochemical sensors) .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data tables.

Chemical Structure

The compound features a thiazole ring substituted with a tert-butyl group and a dinitrobenzamide moiety. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)4 μg/mL
Clostridium difficile4 μg/mL
Escherichia coliModerate Activity
Candida albicansModerate Activity

These findings suggest that the compound may possess significant antimicrobial properties, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The anticancer effects of this compound have been investigated in various cell lines. Notably, derivatives of thiazole have been shown to induce apoptosis in cancer cells.

Case Study: Anticancer Effects

In vitro studies on human cancer cell lines demonstrated the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)3.2
DU145 (Prostate Cancer)6.8
A549 (Lung Cancer)8.4

The mechanism of action appears to involve the induction of apoptosis via caspase pathways and cell cycle arrest . This highlights the potential of this compound as an anticancer agent.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Studies indicate that thiazole derivatives can inhibit lipid peroxidation effectively.

Antioxidant Efficacy

In a recent assay measuring lipid peroxidation inhibition, several derivatives showed promising results:

Compound EC50 (mM)
Compound 3i0.565
Compound 3r0.708

These results suggest that modifications to the thiazole structure can enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

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